molecular formula C10H8F3NO B1297891 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile CAS No. 80866-87-1

3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile

Cat. No. B1297891
CAS RN: 80866-87-1
M. Wt: 215.17 g/mol
InChI Key: UBOJBAYKXZRZHI-UHFFFAOYSA-N
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Description

The compound 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile is a fluorinated organic molecule that is of interest due to its potential applications in various chemical reactions and material sciences. The presence of the trifluoromethyl group and the nitrile function in its structure suggests that it could be a versatile intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves the use of fluoride ion-mediated reactions or other halogen exchange processes. For instance, the anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in the presence of Et3N•3HF leads to an α-methoxylated product, which can undergo nucleophilic substitution with carbon nucleophiles to introduce new functional groups adjacent to the CF3 group . This method could potentially be adapted for the synthesis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often studied using various spectroscopic techniques and computational methods. For example, the molecular conformation, vibrational and electronic transitions of a related compound, 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile, were analyzed using FT-IR, UV-vis, NMR, and DFT calculations . Similar methods could be employed to determine the molecular structure of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms, which can affect acidity, polarity, and reactivity. For example, the acidity of the fluorophenol moiety in certain fluorinated compounds makes them sensitive to pH changes and suitable for sensing applications . The ion/molecule reactions and ion thermochemistry of phenyltrifluorosilane have been studied to understand its reactivity and potential as a reducing agent . These studies provide a foundation for predicting the properties of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile, such as its reactivity in nucleophilic substitutions or its potential use in sensing technologies.

Scientific Research Applications

Chiral Derivatizing Agent

3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile, commonly known as Mosher's Acid, is a carboxylic acid used as a chiral derivatizing agent. This application is significant in crystallography and spectroscopy for analyzing the chirality of molecules (Savich & Tanski, 2020).

Electrosynthesis and Synthetic Applications

The compound has been utilized in electrosynthesis, specifically in the anodic oxidation of related sulfides to produce α-methoxylated products. This process demonstrates potential for synthetic applications, particularly in the introduction of carbon nucleophiles to certain molecular structures (Furuta & Fuchigami, 1998).

Conformational Analysis

Studies on the conformation of crystalline derivatives of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanamide provide insights into the structural aspects of these compounds. These analyses are crucial for understanding the molecular geometry and potential chemical interactions (Ichikawa, Ono, & Mikata, 2015).

Antifungal Activity

Research has shown that certain derivatives of this compound, specifically dimethylated trifluoroatrolactamide derivatives, exhibit moderate antifungal activity. This opens avenues for potential pharmaceutical applications in combating fungal infections (Yang et al., 2017).

Safety And Hazards

While specific safety and hazard information for 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile is not available, it is generally recommended to avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation when handling similar chemical compounds .

properties

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-15-9(7-14,10(11,12)13)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOJBAYKXZRZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C#N)(C1=CC=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001001598
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile

CAS RN

80866-87-1
Record name α-Methoxy-α-(trifluoromethyl)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyphenyl(trifluoromethyl)acetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001001598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyphenyl(trifluoromethyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K AARESKJOLD, S LIAAEN-JENSEN - Acta Chem. Scand. B, 1982 - actachemscand.org
1 FPK (5)+ ent F–P–K (5h) 2 BPB (9a)+ BP-ent B (9 h)+ ent BP–ent B (9) D 3 GPG (Jf) g)+ GP–ent G (/(h)-ent GP–entG (//)) gc 4 HPH (11a)+ HP-ent H (IIb)+ entH-P-enth (11c): 6 5 L–P–…
Number of citations: 0 www.actachemscand.org

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